molecular formula C18H25FN2O4S B5107955 N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5107955
M. Wt: 384.5 g/mol
InChI Key: DGSQKOUGTWQJSN-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide is a compound belonging to the class of benzamides It is characterized by the presence of a morpholine ring, a benzene ring, and a sulfonyl group

Properties

IUPAC Name

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c19-17-8-7-15(26(23,24)21-9-11-25-12-10-21)13-16(17)18(22)20-14-5-3-1-2-4-6-14/h7-8,13-14H,1-6,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQKOUGTWQJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide typically involves the condensation of 2-fluoro-5-morpholin-4-ylbenzoic acid with cycloheptylamine in the presence of a suitable coupling agent. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 4-(dipropylamino)sulfonyl-N-(3-pyridinyl)benzamide

Uniqueness

N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide is unique due to its specific structural features, such as the presence of a cycloheptyl group and a morpholine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

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